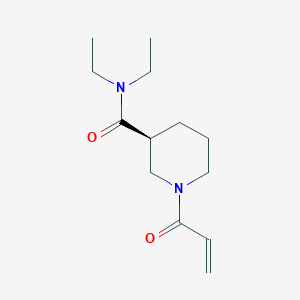

(3S)-N,N-diethyl-1-(prop-2-enoyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-N,N-diethyl-1-(prop-2-enoyl)piperidine-3-carboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely expressed in the body and are involved in various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in cardiovascular diseases, neurological disorders, and cancer.

Applications De Recherche Scientifique

- Piperonal serves as a suitable substrate for synthesizing novel prop-2-enoylamides and esters. Researchers have condensed it with various mono- and bi-nucleophilic reagents containing nitrogen and oxygen. These reactions yield new derivatives of heterocyclic systems, some of which exhibit interesting biological and pharmacological activities .

- Piperonal derivatives may play a role in inhibiting cyclin-dependent kinases (CDK4/6), which are enzymes involved in cell cycle regulation. CDK4/6 inhibitors are promising candidates for cancer therapy, disrupting signals that stimulate malignant cell proliferation .

Synthesis of Novel Prop-2-enoyl Amides and Esters

CDK4/6 Inhibition

Mécanisme D'action

- Pyridopyrimidines often interact with enzymes, receptors, or other proteins. For instance, CDK4/6 inhibitors (such as palbociclib) are a class of drugs that target CDK4 and CDK6 enzymes, disrupting signals that stimulate cancer cell proliferation .

- Depending on the target, the compound may impact various pathways. For example, CDK4/6 inhibitors affect cell cycle progression by inhibiting the phosphorylation of retinoblastoma protein (pRb), leading to cell cycle arrest .

Target of Action

Biochemical Pathways

Propriétés

IUPAC Name |

(3S)-N,N-diethyl-1-prop-2-enoylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-4-12(16)15-9-7-8-11(10-15)13(17)14(5-2)6-3/h4,11H,1,5-10H2,2-3H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURRDCMWXINATN-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCN(C1)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CCCN(C1)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-N,N-diethyl-1-(prop-2-enoyl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate](/img/structure/B2778855.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2778857.png)

![6-ethyl 3-methyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2778860.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2778861.png)

![(E)-2-cyano-3-[3-[(3-cyanophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide](/img/structure/B2778863.png)

![1-[(3,4-dimethoxyphenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2778864.png)

![2-Oxo-2-[3-(phenylsulfanyl)propanamido]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2778868.png)